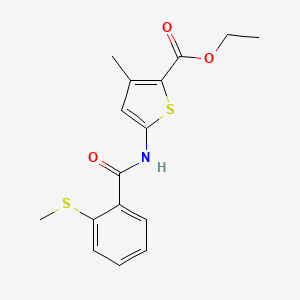

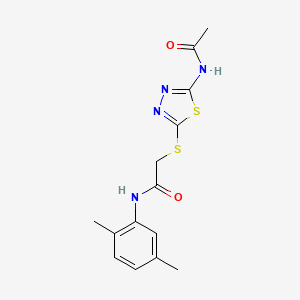

N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules like "N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide" often involves multiple steps, including the formation of key intermediates, functional group transformations, and the coupling of heterocyclic fragments. An example of a related synthesis process involves the creation of morpholine and pyridine derivatives through multistep syntheses, as demonstrated by Kumar et al. (2007) in the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which was synthesized with an overall yield of 36% using bromination and cyclization steps (Kumar, Sadashiva, & Rangappa, 2007).

科学的研究の応用

Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Discovery and Characterization : NNMT plays a critical role in various physiological and pathological processes by regulating the levels of its substrates, cofactor, and products. Overexpression of NNMT is implicated in several human diseases. The discovery of potent and selective small-molecule NNMT inhibitors like MS2734 provides valuable tools for testing biological and therapeutic hypotheses. This research unveiled the first crystal structure of human NNMT in complex with a small-molecule inhibitor, paving the way for developing more effective NNMT inhibitors (Babault et al., 2018).

Nicotinamide and Its Mannich Base Derivatives

Corrosion Inhibition : Mannich base derivatives of nicotinamide have been synthesized and studied as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the application of nicotinamide derivatives in industrial settings, highlighting their spontaneous adsorption on metal surfaces and efficacy in corrosion protection (Jeeva et al., 2017).

Substrate Specificity of NNMT

Detoxification Role : NNMT's ability to methylate a wide range of substrates, including nicotinamide and various pyridine-containing compounds, suggests a potential detoxification role in vivo. This enzyme's substrate specificity underscores its importance in metabolizing and potentially detoxifying numerous compounds (Alston & Abeles, 1988).

Structure-Activity Relationship for NNMT Inhibitors

Drug Design Insights : Through the screening of various compounds, researchers have identified and developed comprehensive structure-activity relationships for NNMT inhibitors. This research aids in the future design of drug-like inhibitors to treat conditions associated with abnormal NNMT activity, such as metabolic and chronic diseases (Neelakantan et al., 2017).

Kinetic Mechanism of NNMT

Therapeutic Targeting : Understanding the kinetic mechanism of NNMT provides insights that could guide the design of inhibitors and activity-based probes. This enzyme uses a rapid equilibrium ordered mechanism for methyl transfer, which has implications for developing therapeutic interventions in diseases where NNMT is implicated (Loring & Thompson, 2018).

特性

IUPAC Name |

N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c25-19(17-2-1-6-21-20(17)28-16-5-9-27-14-16)23-13-15-3-4-18(22-12-15)24-7-10-26-11-8-24/h1-4,6,12,16H,5,7-11,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLOIAHODJNFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)

![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)